molecular formula C7H8ClN B1628228 3-(Chloromethyl)-4-methylpyridine CAS No. 45658-41-1

3-(Chloromethyl)-4-methylpyridine

Cat. No.: B1628228
CAS No.: 45658-41-1
M. Wt: 141.6 g/mol
InChI Key: MAHKASWECDVEMZ-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-4-methylpyridine is an organic compound. It is a derivative of pyridine, which is a basic heterocyclic organic compound. Pyridine is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The synthesis of this compound involves several steps, including the oxidation of 3-methylpyridine into 3-picolinic acid with potassium permanganate .


Synthesis Analysis

The synthesis of this compound involves several steps :

  • The 3-pyridinemethanol reacts with thionyl chloride to produce a target product, namely, 3-(chloromethyl)pyridine hydrochloride .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include oxidation, esterification, reduction, and substitution . The exact mechanisms of these reactions would depend on the specific conditions and reagents used.

Scientific Research Applications

Intermediate in Medicine and Pesticide Synthesis

3-(Chloromethyl)-4-methylpyridine is a significant intermediate in the synthesis of various medicines and pesticides. A study utilized extraction, distillation, and column chromatography to separate and purify photochlorinated products of 3-methylpyridine, resulting in a product purity surpassing 99% (Su Li, 2005).

Applications in Electrophoretic Separation

This compound has been used in studies exploring the relationship between pH and separation in free solution capillary electrophoresis. It improved separation by using a cationic surfactant to suppress electroosmotic flow (S. Wren, 1991).

Synthesis of Nicotine Insecticides

It serves as an essential intermediate in preparing 2-chloro-5-methylpyridine, used for synthesizing nicotine insecticides like imidacloprid and acetamiprid. The microreaction method was found to be the most effective for its production, offering higher yields and better reaction control (Fu-Ning Sang et al., 2020).

Development of Luminescent Agents

The compound has been explored in the development of luminescent agents. It was found to be a thiol-reactive luminescent agent, accumulating in mitochondria, which is pivotal for biological imaging (A. Amoroso et al., 2008).

Synthesis of Halomethyl-2,2′-Bipyridines

It's crucial in synthesizing halomethyl-2,2′-bipyridines, which have applications in heterocycles and organometallic compounds. These compounds are fundamental in various chemical reactions and syntheses (Adam P. Smith et al., 2003).

Role in Tautomerism Studies

This compound derivatives have been studied for their tautomerism, which is significant for understanding molecular structures and electronic properties in various solvents (Y. Ebead et al., 2007).

Safety and Hazards

3-(Chloromethyl)-4-methylpyridine is likely to be hazardous. It may cause skin irritation, serious eye irritation, and may cause an allergic skin reaction . It should be handled with care, avoiding contact with skin, eyes, or clothing, and avoiding ingestion and inhalation .

Properties

IUPAC Name

3-(chloromethyl)-4-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN/c1-6-2-3-9-5-7(6)4-8/h2-3,5H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAHKASWECDVEMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20559065
Record name 3-(Chloromethyl)-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20559065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

45658-41-1
Record name 3-(Chloromethyl)-4-methylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=45658-41-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Chloromethyl)-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20559065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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